Meta-Methyl Substitution Produces a Distinct Lipophilicity Profile (logP 2.9) Versus the Unsubstituted Phenyl Analog (logP 3.43)
The target compound, 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine (CAS 854181-07-0), exhibits an XLogP3-AA value of 2.9, compared to a logP of 3.4328 for the unsubstituted phenyl analog, 2,2-dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0) [1]. This difference of approximately 0.5 log units indicates that the meta-methyl substitution reduces lipophilicity. In drug discovery contexts, lower logP is generally associated with improved aqueous solubility and reduced non-specific protein binding, potentially offering advantages in assay reproducibility and formulation [2].
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 (PubChem computed); Fluorochem Logp = 3.2945 |
| Comparator Or Baseline | 2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0): logP = 3.4328 |
| Quantified Difference | ΔlogP ≈ -0.5 units (target is less lipophilic) |
| Conditions | Computed/predicted values from PubChem 2025.04.14 release and vendor databases |
Why This Matters
A logP difference of 0.5 units translates to a roughly 3-fold difference in partition coefficient, meaning the target compound will exhibit measurably different behavior in reversed-phase chromatography, liquid-liquid extraction, and biological partitioning compared to the unsubstituted analog.
- [1] PubChem. (2025). Compound Summary for CID 60820356 (XLogP3-AA 2.9) and CID 3752535 (logP 3.4328). National Library of Medicine. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
